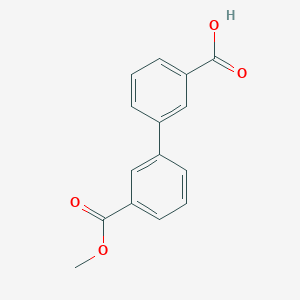

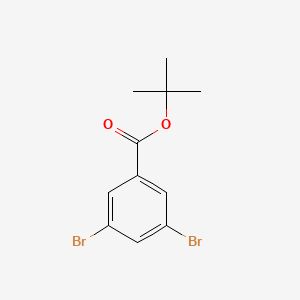

Tert-butyl 3,5-dibromobenzoate

Vue d'ensemble

Description

Tert-butyl 3,5-dibromobenzoate is a chemical compound with the molecular formula C11H12Br2O2 and a molecular weight of 336.02 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves several steps. An oven-dried flask is charged with toluene and cooled in an acetone bath. A solution of n-butylmagnesium chloride is added, followed by n-butyllithium. The resulting slurry is stirred and then a solution of 1,3,5-tribromobenzoate in toluene is added. After stirring, a solution of di-tert-butyl dicarbonate in toluene is added. The reaction mixture is then quenched by the addition of an aqueous solution of citric acid .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate core with two bromine atoms and a tert-butyl group attached .Physical And Chemical Properties Analysis

This compound is a substance used for research and development . Its physical and chemical properties are not well-documented.Applications De Recherche Scientifique

Synthesis and Chemical Applications

Bismuth-based cyclic synthesis : Tert-butyl 3,5-dibromobenzoate derivatives have been utilized in bismuth-based cyclic synthesis processes. For example, 3,5-di-tert-butyl-4-hydroxybenzoic acid is produced using bismuth-based C-H bond activation and CO2 insertion chemistry, involving oxyarylcarboxy dianion as an intermediate (Kindra & Evans, 2014).

Electrochemical synthesis of benzoxazole derivatives : An electrochemical method has been developed for synthesizing benzoxazole derivatives using electrogenerated 3,5-di-tert-butyl-1,2-benzoquinone. This method offers a green and efficient approach for preparing benzoxazoles (Salehzadeh, Nematollahi, & Hesari, 2013).

Synthesis of Antioxidant Compounds : Research has explored the synthesis of various compounds with antioxidant properties, such as 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, from this compound derivatives. These compounds have shown significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

Material Science and Polymer Applications

Gas Permeation Properties in Polybenzimidazoles : Systematic structural variations in polybenzimidazole polymers, incorporating tert-butyl groups, have led to improvements in gas permeation properties. This research is significant for the development of advanced gas separation membrane materials (Kumbharkar, Karadkar, & Kharul, 2006).

Polyolefin Elastomer Grafted with Antioxidant Behavior : this compound derivatives have been used to synthesize monomeric antioxidants, which exhibit enhanced thermal stability when grafted onto polymer chains. This research contributes to the development of polymers with improved antioxidant properties (Manteghi, Ahmadi, & Arabi, 2016).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

tert-butyl 3,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZQNXYGSNXKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620937 | |

| Record name | tert-Butyl 3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

422569-46-8 | |

| Record name | tert-Butyl 3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclohexyl-5-[(piperidin-1-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B1612754.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL](/img/structure/B1612762.png)